[2-Bromo-6-fluoro-3-(trifluoromethyl)phenyl]trimethylsilane
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Overview
Description
[2-Bromo-6-fluoro-3-(trifluoromethyl)phenyl]trimethylsilane: is a chemical compound with the molecular formula C10H11BrF4Si and a molecular weight of 315.18 g/mol . This compound is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a phenyl ring, along with a trimethylsilane group. It is commonly used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-Bromo-6-fluoro-3-(trifluoromethyl)phenyl]trimethylsilane typically involves the reaction of 2-bromo-6-fluoro-3-(trifluoromethyl)phenyl with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in [2-Bromo-6-fluoro-3-(trifluoromethyl)phenyl]trimethylsilane can undergo nucleophilic substitution reactions to form various derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.
Hydrolysis: The trimethylsilyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Hydrolysis: Aqueous acid or base solutions.
Major Products Formed:
Substitution Reactions: Various substituted phenyl derivatives.
Coupling Reactions: Biaryl compounds.
Hydrolysis: Phenolic compounds.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Catalysis: Employed in catalytic reactions to facilitate the formation of carbon-carbon and carbon-heteroatom bonds.
Biology and Medicine:
Drug Development: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry:
Material Science: Utilized in the development of advanced materials with specific properties such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of [2-Bromo-6-fluoro-3-(trifluoromethyl)phenyl]trimethylsilane involves its ability to undergo various chemical reactions due to the presence of reactive functional groups. The bromine and fluorine atoms, along with the trifluoromethyl group, contribute to the compound’s reactivity and stability. The trimethylsilane group provides protection to the phenyl ring, allowing selective reactions to occur at other positions on the molecule.
Comparison with Similar Compounds
- [2-Bromo-6-fluoro-3-(trifluoromethyl)phenyl]methanol
- [2-Bromo-6-fluoro-3-(trifluoromethyl)phenyl]amine
- [2-Bromo-6-fluoro-3-(trifluoromethyl)phenyl]acetylene
Uniqueness:
- Reactivity: The presence of the trimethylsilane group in [2-Bromo-6-fluoro-3-(trifluoromethyl)phenyl]trimethylsilane makes it unique compared to its analogs. This group provides steric protection and can be selectively removed under specific conditions.
- Stability: The compound exhibits high thermal and chemical stability due to the electron-withdrawing effects of the fluorine and trifluoromethyl groups.
Properties
IUPAC Name |
[2-bromo-6-fluoro-3-(trifluoromethyl)phenyl]-trimethylsilane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrF4Si/c1-16(2,3)9-7(12)5-4-6(8(9)11)10(13,14)15/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHHKFOQQMJKIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C=CC(=C1Br)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrF4Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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